Lead subacetate

Description

Propriétés

Numéro CAS |

1335-32-6 |

|---|---|

Formule moléculaire |

C4H6O4Pb |

Poids moléculaire |

325 g/mol |

Nom IUPAC |

diacetyloxylead |

InChI |

InChI=1S/2C2H4O2.Pb/c2*1-2(3)4;/h2*1H3,(H,3,4);/q;;+2/p-2 |

Clé InChI |

GUWSLQUAAYEZAF-UHFFFAOYSA-L |

SMILES |

CC(=O)O[Pb]OC(=O)C.O.O.O.O.[Pb].[Pb] |

SMILES canonique |

CC(=O)O[Pb]OC(=O)C |

Point d'ébullition |

Decomposes at 200 °C |

Color/Form |

White, heavy powder |

melting_point |

75 °C |

Autres numéros CAS |

1335-32-6 |

Description physique |

Lead subacetate is a white dense powder. (NTP, 1992) White solid; [Merck Index] Very soluble in water; [[Ullmann] |

Pictogrammes |

Health Hazard; Environmental Hazard |

Solubilité |

Sol in water with alkaline reaction; on exposure to air absorbs carbon dioxide and becomes incompletely soluble Soluble in ethanol 6.25 g/100 mL water at 15 °C; 25 g/100 mL water at 100 °C |

Synonymes |

lead acetate, basic lead subacetate |

Origine du produit |

United States |

Foundational & Exploratory

What is the chemical formula for lead subacetate

An In-depth Technical Guide to Lead Subacetate

Lead subacetate, also known as basic lead acetate, is an inorganic compound with significant historical and contemporary applications in various scientific fields. This guide provides a comprehensive overview of its chemical properties, synthesis, applications, and relevant experimental protocols for researchers, scientists, and drug development professionals.

Chemical Formula and Synonyms

The chemical formula for lead subacetate can be represented in several ways, all referring to the same compound:

This compound is also known by several synonyms, including:

Quantitative Data

The following table summarizes the key quantitative properties of lead subacetate:

| Property | Value | Reference(s) |

| Molar Mass | 807.72 g/mol | [3][5] |

| Appearance | White crystalline powder or dense white powder | [2][3][5][8] |

| Melting Point | 75 °C | [8] |

| Boiling Point | Decomposes at 200 °C | [8] |

| Solubility in Water | Soluble, forms an alkaline solution | [2][8] |

| CAS Number | 1335-32-6 | [1][2][3][5] |

| UN Number | 2291 | [2] |

| Hazard Class | 6.1 (Poison) | [4] |

Synthesis of Lead Subacetate

Lead subacetate can be synthesized through the reaction of lead(II) oxide with lead(II) acetate in an aqueous solution. Another method involves the reaction of lead(II) oxide with a dilute solution of acetic acid.[8]

Applications in Research and Development

Lead subacetate has a range of applications in scientific research and industrial processes:

-

Analytical Chemistry: It is utilized as a reagent for the detection and quantification of certain organic compounds, such as alkaloids and phenols.[5] It is also used in sugar analysis to clarify and decolorize solutions before polarimetry.[7][9]

-

Organic Synthesis: This compound serves as a catalyst and a reagent in various organic reactions, including acetylation.[5]

-

Historical and Niche Uses: Historically, it was used as an astringent in the form of Goulard's extract and as a sweetener in wines and foods, a practice now discontinued due to its toxicity.[1][10] In a laboratory setting, lead(II) acetate paper is used to detect hydrogen sulfide gas.[10] A solution of lead acetate has also been studied as a UV filter to improve the yield of vitamin D in the photochemical conversion of ergosterol.[11]

Experimental Protocols

Protocol 1: Preparation of a Standard Lead Acetate Solution for Toxicity Studies

This protocol outlines the preparation of a lead acetate solution for use in experimental animal studies.

Detailed Methodology:

-

Weighing: Accurately weigh the required mass of ACS grade lead subacetate powder.

-

Dissolving: Transfer the powder to a volumetric flask and add a portion of distilled water. Agitate the flask to dissolve the powder completely.

-

Dilution: Once dissolved, dilute the solution to the final volume with distilled water.

-

Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.

-

Storage: Store the prepared solution in a properly labeled and sealed container at room temperature. For toxicity studies, fresh solutions should be prepared at regular intervals to ensure concentration accuracy.[12]

Protocol 2: Experimental Design for a Sub-lethal Toxicity Study in Rats

This protocol describes a typical experimental setup to evaluate the toxicity of lead acetate in a rat model.[13][14][15]

Detailed Methodology:

-

Animal Acclimatization: Male albino rats are acclimatized to the laboratory conditions for a period before the experiment begins.

-

Grouping: The rats are randomly divided into a control group and several experimental groups. The control group receives distilled water, while the experimental groups receive different sub-lethal doses of lead acetate.[13][14]

-

Dosing: Lead acetate is administered orally, typically every two days, for the duration of the study (e.g., 14 weeks).[13]

-

Monitoring: Body weight and food intake are recorded regularly. The animals are observed for any clinical signs of toxicity.

-

Sample Collection: At the end of the experimental period, blood samples are collected for hematological and biochemical analysis.

-

Biochemical Analysis: Plasma is analyzed for markers of liver function (ALT, AST), kidney function, and other relevant biomarkers.[13][15]

-

Necropsy and Histopathology: After blood collection, the animals are euthanized, and major organs are collected for histopathological examination.

Safety and Handling

Lead subacetate is a toxic compound and should be handled with appropriate safety precautions. It is classified as a poison and is harmful if swallowed, inhaled, or absorbed through the skin.[4][16] Exposure can lead to lead poisoning, which can affect multiple organ systems. Appropriate personal protective equipment, including gloves, lab coat, and safety goggles, should be worn when handling this chemical. All work should be conducted in a well-ventilated area or a fume hood.

References

- 1. Basic lead acetate - Wikipedia [en.wikipedia.org]

- 2. laballey.com [laballey.com]

- 3. LEAD SUBACETATE | 1335-32-6 [chemicalbook.com]

- 4. nj.gov [nj.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. americanelements.com [americanelements.com]

- 7. Lead Subacetate - OEHHA [oehha.ca.gov]

- 8. Lead acetate (Pb3(AcO)2(OH)4) | C4H10O8Pb3 | CID 5284406 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Lead Subacetate Manufacturer and Supplier - Vishnu Priya Chemicals Pvt Ltd [vishnupriya.in]

- 10. Lead(II) acetate - Wikipedia [en.wikipedia.org]

- 11. Studies on application of a lead acetate solution as filter to the photochemical reaction of ergosterol to improve the yield of vitamin D - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 13. Effect of lead acetate toxicity on experimental male albino rat - PMC [pmc.ncbi.nlm.nih.gov]

- 14. wvj.science-line.com [wvj.science-line.com]

- 15. The effect of lead acetate toxicity on experimental male albino rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. LEAD SUBACETATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

Lead subacetate CAS number and physical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lead subacetate, also known as basic lead acetate, is a white, heavy powder with the CAS number 1335-32-6.[1][2][3][4][5] Historically, it has been used in various applications, including as a clarifying agent in sugar analysis and in the manufacturing of other lead compounds.[5] Due to its toxicity, its use is now highly regulated. This guide provides a comprehensive overview of its physical properties, experimental protocols for its analysis, and insights into its biological interactions at a cellular level.

Physical Properties of Lead Subacetate

The physical characteristics of lead subacetate are summarized in the table below. It is important to note that variations in reported values may exist due to differences in the exact composition, as "lead subacetate" can refer to a mixture of lead acetates and lead hydroxides.

| Property | Value | Source(s) |

| CAS Number | 1335-32-6 | [1][2][3][4][5] |

| Molecular Formula | Pb(C₂H₃O₂)₂·2Pb(OH)₂ or C₄H₁₀O₈Pb₃ | [1][2] |

| Molecular Weight | Approximately 807.72 g/mol | [1] |

| Appearance | White, heavy powder or gelatinous solid.[2][6] | [2][6] |

| Melting Point | Decomposes at 200°C (392°F) | [7] |

| Boiling Point | Decomposes | [7] |

| Density | Data not consistently available | |

| Solubility | Soluble in 16 parts of cold water with an alkaline reaction; soluble in water.[1][6] | [1][6] |

Experimental Protocols

Detailed methodologies for the analysis of lead subacetate are crucial for quality control and research purposes. Below are summaries of key experimental procedures.

Determination of Basic Lead (Indirect Acidimetry)

This method quantifies the amount of basic lead oxide (PbO) in a sample of lead subacetate.

Methodology:

-

Accurately weigh approximately 5 g of the lead subacetate sample.

-

Dissolve the sample in 100 mL of carbon dioxide-free water in a 500 mL volumetric flask.

-

Add 50.0 mL of 1 N acetic acid volumetric solution and 100 mL of a carbon dioxide-free 3% sodium oxalate solution.

-

Mix the contents thoroughly and dilute to the 500 mL mark with carbon dioxide-free water.

-

Allow the precipitate to settle.

-

Decant 100.0 mL of the clear supernatant liquid.

-

Titrate the supernatant with 1 N sodium hydroxide volumetric solution, using 0.15 mL of phenolphthalein as an indicator.

-

The amount of 1 N acetic acid consumed is equivalent to the amount of PbO in the sample, where each milliliter of 1 N acetic acid corresponds to 0.1116 g of PbO.

Test for Insoluble Matter in Dilute Acetic Acid

This protocol determines the presence of substances in lead subacetate that are not soluble in dilute acetic acid.

Methodology:

-

Dissolve 5.0 g of the sample in 100 mL of dilute acetic acid (1 part acetic acid to 19 parts water), warming if necessary to achieve complete dissolution.

-

Filter the solution through a tared, preconditioned filtering crucible.

-

Wash the crucible with dilute acetic acid (1:19) until the washings are no longer darkened by hydrogen sulfide.

-

Dry the crucible at 105°C to a constant weight. The weight of the remaining residue represents the insoluble matter.

Biological Interaction: Neurotoxic Signaling Pathway

Lead compounds, including lead subacetate, are known neurotoxins. Studies on lead acetate have elucidated a signaling pathway by which it can induce neuronal cell death. This process is initiated by the activation of microglia, the resident immune cells of the central nervous system.

Exposure to lead acetate can trigger the activation of extracellular signal-regulated kinase (ERK) and protein kinase B (Akt) pathways within microglia. This activation subsequently leads to the stimulation of the transcription factor nuclear factor-kappa B (NF-κB). Activated NF-κB upregulates the expression and secretion of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and monocyte chemoattrapictant protein-1 (MCP-1). These inflammatory mediators, when released from microglia, can act on neighboring neurons, inducing apoptosis (programmed cell death) through the activation of caspase-3.

Below is a diagram illustrating this signaling cascade.

Caption: Signaling pathway of lead acetate-induced neurotoxicity.

References

- 1. Effects of chronic exposure to sublethal concentrations of lead acetate on heme synthesis and immune function in red-tailed hawks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. scribd.com [scribd.com]

- 4. scribd.com [scribd.com]

- 5. Effect of lead acetate toxicity on experimental male albino rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Lead acetate–based test strip method for rapid and quantitative detection of residual sulfur dioxide in Chinese herbal medicines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effect of low-dose lead acetate exposure on the metabolism of nucleic acids and lipids in cerebellum and hippocampus of rat during postnatal development - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Preparation of Basic Lead Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Basic lead acetate, also known as lead subacetate, refers to a family of lead(II) compounds containing both acetate and hydroxide ligands. These compounds have historical significance in various applications, including as an astringent known as Goulard's Extract, and continue to be of interest in chemical synthesis and materials science.[1][2] This technical guide provides a comprehensive overview of the synthesis, preparation, and characterization of basic lead acetates, with a focus on providing detailed experimental protocols and quantitative data for researchers.

The most common form of basic lead acetate is tribasic lead acetate, with the chemical formula Pb(CH₃COO)₂·2Pb(OH)₂ or C₄H₁₀O₈Pb₃. Other forms, such as monobasic and dibasic lead acetate, are also known to exist, arising from the reaction of lead(II) acetate with lead(II) oxide in aqueous solutions.[3] The degree of basicity is dependent on the stoichiometry of the reactants.

Physicochemical Properties

Basic lead acetates are typically white, dense powders that are soluble in water, forming alkaline solutions.[4][5] Upon exposure to air, these solutions can absorb carbon dioxide, leading to the precipitation of lead carbonate.[6] A summary of the key physicochemical properties of neutral and a common form of basic lead acetate is presented in Table 1.

Table 1: Physicochemical Properties of Lead Acetates

| Property | Lead(II) Acetate (Anhydrous) | Lead(II) Acetate Trihydrate | Basic Lead Acetate (Lead Subacetate) |

| Chemical Formula | Pb(CH₃COO)₂ | Pb(CH₃COO)₂·3H₂O | e.g., C₄H₁₀O₈Pb₃[4] |

| Molecular Weight | 325.29 g/mol [5] | 379.33 g/mol [5] | ~807.72 g/mol [4] |

| Appearance | White crystalline solid[5] | Colorless or white efflorescent crystals[7] | White dense powder[5] |

| Melting Point | 280 °C[5] | 75 °C[5] | 75 °C (decomposes)[4] |

| Boiling Point | Decomposes[7] | Decomposes[7] | Decomposes at 200 °C[5] |

| Density | 3.25 g/cm³[5] | 2.55 g/cm³[5] | - |

| Solubility in Water | 44.3 g/100 mL at 20 °C[7] | Soluble[7] | Soluble, forms alkaline solution[4][5] |

| pH of Aqueous Solution | - | - | > 7.0[3] |

Synthesis of Precursor: Lead(II) Acetate

The primary precursor for the synthesis of basic lead acetate is lead(II) acetate. Several methods for its preparation are well-documented.

Method 1: Reaction of Lead(II) Oxide with Acetic Acid

This is a common laboratory method for producing lead(II) acetate.[7]

Reaction: PbO + 2CH₃COOH → Pb(CH₃COO)₂ + H₂O

A detailed experimental protocol is provided in the Experimental Protocols section.

Method 2: Reaction of Lead Metal with Acetic Acid and Hydrogen Peroxide

This method utilizes the oxidizing power of hydrogen peroxide to facilitate the reaction of metallic lead with acetic acid.[8][9]

Reaction Pathway:

-

Pb + H₂O₂ → PbO + H₂O

-

PbO + 2CH₃COOH → Pb(CH₃COO)₂ + H₂O

A detailed experimental protocol is provided in the Experimental Protocols section.

Synthesis of Basic Lead Acetate

The synthesis of basic lead acetate involves the reaction of lead(II) acetate with a source of lead(II) oxide or hydroxide in an aqueous medium. The stoichiometry of the reactants determines the specific basicity of the resulting compound.

General Reaction Pathway

The formation of basic lead acetate can be conceptualized as the hydrolysis of lead(II) acetate, where the acetate ions are partially replaced by hydroxide ions. This process is facilitated by the addition of a base, typically lead(II) oxide (litharge).

Caption: General reaction pathway for the formation of basic lead acetates.

Synthesis of Dibasic Lead Acetate Solution

A method for preparing a dibasic lead acetate solution is described in U.S. Patent 3,323,859. This involves reacting litharge (lead(II) oxide) with acetic acid in specific molar ratios.[10]

Stoichiometry: 3 PbO + 2 CH₃COOH → Pb(CH₃COO)₂·2Pb(OH)₂ (in solution)

A detailed experimental protocol is provided in the Experimental Protocols section.

Synthesis of a General Basic Lead Acetate Solution (Goulard's Extract)

A traditional preparation for a basic lead acetate solution, historically known as Goulard's Extract, involves boiling lead(II) acetate with lead(II) oxide.[11]

A detailed experimental protocol is provided in the Experimental Protocols section.

Experimental Protocols

Protocol 1: Synthesis of Lead(II) Acetate from Lead(II) Oxide

Materials:

-

Lead(II) oxide (litharge, PbO)

-

Glacial acetic acid (CH₃COOH)

-

Distilled water

-

Heating mantle or hot plate with magnetic stirrer

-

Reaction flask

-

Condenser

-

Buchner funnel and filter paper

-

Crystallizing dish

Procedure:

-

In a reaction flask equipped with a magnetic stirrer and condenser, add 80 mL of hot 80% acetic acid.[12]

-

Slowly add lead(II) oxide to the hot acetic acid solution with continuous stirring until the solution is bleached.[12]

-

Filter the hot solution to remove any unreacted solids.[12]

-

To the filtrate, add a small amount of acetic acid.[12]

-

Evaporate the solution until its relative density reaches 1.40.[12]

-

Allow the solution to cool slowly to facilitate crystallization.

-

Collect the lead(II) acetate crystals by vacuum filtration and wash with a small amount of cold distilled water.

-

Dry the crystals in a desiccator.

Protocol 2: Synthesis of Lead(II) Acetate from Lead Metal

Materials:

-

Lead metal (shots or foil)

-

Glacial acetic acid (CH₃COOH)

-

30% Hydrogen peroxide (H₂O₂)

-

Magnetic stirrer with heating capabilities

-

Beaker

-

Filtration apparatus

Procedure:

-

Place 10 g of lead metal shots in a 250 mL beaker with a magnetic stir bar.[9]

-

Add 25 mL of glacial acetic acid.[9]

-

Slowly and carefully add 10 mL of 30% hydrogen peroxide in small portions. The reaction is exothermic and will cause bubbling.[9]

-

Continue stirring and adding hydrogen peroxide in small lots until the reaction subsides.[9]

-

Filter the resulting solution to remove any unreacted lead and impurities.[9]

-

Pour the clear filtrate into a crystallizing dish and allow it to evaporate slowly to obtain crystals of lead(II) acetate.

Caption: Experimental workflow for the synthesis of lead(II) acetate from lead metal.

Protocol 3: Synthesis of Dibasic Lead Acetate Solution

Materials:

-

Litharge (Lead(II) oxide, PbO)

-

Dilute acetic acid (e.g., 0.5-5%)[10]

-

Reaction vessel with heating and stirring capabilities

-

Filtration apparatus

Procedure:

-

Prepare a dibasic lead acetate solution by reacting 3 moles of litharge with 2 moles of acetic acid in an aqueous solution.[10]

-

The reaction can be carried out by heating the mixture to facilitate the dissolution of the litharge.

-

After the reaction is complete, filter the solution to remove any unreacted solids and impurities.[10]

-

The resulting clear solution is a solution of dibasic lead acetate.

Protocol 4: Synthesis of a General Basic Lead Acetate Solution

Materials:

-

Lead(II) acetate

-

Lead(II) oxide (litharge, PbO)

-

Distilled water

-

Shaking apparatus

Procedure:

-

Dissolve 22.0 g of lead acetate in 70 mL of distilled water.[11]

-

In a separate container, make a paste of 14.0 g of lead monoxide with 10.0 mL of water.[11]

-

Add the lead acetate solution to the lead monoxide paste.[11]

-

Shake the mixture vigorously for 5 minutes.[11]

-

Let the mixture stand for one week at room temperature, with occasional shaking.[11]

-

Filter the solution.

-

Adjust the final volume of the filtrate to 100 mL with boiled and cooled distilled water.[11]

Characterization and Analytical Methods

The characterization of basic lead acetate is crucial to determine its composition and purity.

Volumetric Analysis

A common method for determining the basicity of a lead acetate solution is through acid-base titration. The excess basicity can be neutralized with a standardized acid.

Principle: The hydroxide ions in the basic lead acetate react with a known amount of a standard acid. The unreacted acid is then back-titrated with a standard base.

A detailed procedure for the analysis of "Basic Lead" is provided by the American Chemical Society (ACS) for lead subacetate.[13] This involves dissolving the sample, adding a known excess of acetic acid, precipitating the lead with sodium oxalate, and then titrating the excess acetic acid in the supernatant with sodium hydroxide.

Instrumental Analysis

Various instrumental techniques can be employed for the characterization of basic lead acetates:

-

X-ray Diffraction (XRD): To determine the crystalline structure and identify the specific basic lead acetate phase present.

-

Fourier-Transform Infrared Spectroscopy (FTIR): To identify the characteristic vibrational modes of the acetate and hydroxide groups.

-

Thermogravimetric Analysis (TGA): To study the thermal decomposition of the compounds and determine the water of hydration.

-

Inductively Coupled Plasma - Atomic Emission Spectrometry (ICP-AES) or Atomic Absorption Spectroscopy (AAS): For the precise quantification of lead content.

Conclusion

The synthesis of basic lead acetate can be achieved through the controlled reaction of lead(II) acetate with lead(II) oxide in an aqueous medium. The specific stoichiometry of the reactants is key to obtaining different basic forms, such as monobasic, dibasic, and tribasic lead acetates. This guide has provided detailed experimental protocols for the synthesis of the lead(II) acetate precursor and for the preparation of basic lead acetate solutions. Furthermore, it has outlined relevant analytical methods for the characterization of these compounds. For researchers and professionals in drug development and other scientific fields, a thorough understanding of these synthetic routes and characterization techniques is essential for the consistent and reliable production of basic lead acetates for their specific applications. Further research into the selective synthesis of each distinct basic form and a more detailed elucidation of the reaction mechanisms will continue to be of value to the scientific community.

References

- 1. chemwhat.com [chemwhat.com]

- 2. Basic lead acetate - Wikipedia [en.wikipedia.org]

- 3. Lead acetate synthesis - chemicalbook [chemicalbook.com]

- 4. Lead acetate (Pb3(AcO)2(OH)4) | C4H10O8Pb3 | CID 5284406 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Lead Acetate: Structure, Formula, Properties & Uses Explained [vedantu.com]

- 6. Lead acetate - CAMEO [cameo.mfa.org]

- 7. Lead(II) acetate - Wikipedia [en.wikipedia.org]

- 8. Lead(II) acetate basic [chembk.com]

- 9. youtube.com [youtube.com]

- 10. US3323859A - Process for the preparation of dibasic lead salts of inorganic acids - Google Patents [patents.google.com]

- 11. archive.lib.cmu.ac.th [archive.lib.cmu.ac.th]

- 12. youtube.com [youtube.com]

- 13. youtube.com [youtube.com]

An In-depth Technical Guide on the Solubility of Lead Subacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of lead subacetate in water and various organic solvents. It is designed to be a valuable resource for researchers, scientists, and professionals in drug development who require detailed information on the physicochemical properties of this compound. This document includes quantitative solubility data, detailed experimental protocols for solubility determination, and a visualization of the toxicological pathways associated with lead exposure.

Introduction to Lead Subacetate

Lead subacetate, with the chemical formula Pb(CH₃COO)₂·2Pb(O)₂, is a white, dense powder. It is also known as basic lead acetate. Historically, it has been used in various applications, including as a clarifying agent in sugar analysis and as a reagent in the synthesis of other lead compounds. Due to its toxicity, its use is now primarily limited to controlled laboratory settings. Understanding its solubility is crucial for its proper handling, application, and for toxicological studies.

Solubility of Lead Subacetate

The solubility of a compound is a fundamental physicochemical property that dictates its behavior in different solvent systems. This section presents the available quantitative and qualitative solubility data for lead subacetate.

Data Presentation

The following tables summarize the solubility of lead subacetate and the closely related lead(II) acetate in water and selected organic solvents. Due to the limited availability of quantitative data for lead subacetate in organic solvents, data for lead(II) acetate is provided as a reference. It is important to note that while structurally similar, the solubility of these two compounds may differ.

Table 1: Solubility of Lead Subacetate

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Notes |

| Water | 15 | 6.25[1] | Forms an alkaline solution.[1] |

| Water | 100 | 25[1] | |

| Ethanol | - | Soluble[1] | Quantitative data not available. |

Table 2: Solubility of Lead(II) Acetate (for reference)

| Solvent | Temperature (°C) | Solubility ( g/100 g) |

| Water (anhydrous) | 0 | 19.80[2] |

| Water (anhydrous) | 20 | 44.31[2] |

| Water (anhydrous) | 50 | 218.3[2] |

| Methanol (anhydrous) | 66.1 | 102.75[2] |

| Methanol (trihydrate) | 15 | 74.75[2] |

| Methanol (trihydrate) | 66.1 | 214.95[2] |

| Glycerol (anhydrous) | 15 | 20[2] |

| Glycerol (trihydrate) | 20 | 143[2] |

Note: On exposure to air, lead subacetate absorbs carbon dioxide and becomes incompletely soluble in water.[1]

Experimental Protocols for Solubility Determination

Accurate determination of solubility is essential for various scientific applications. The following are detailed methodologies for key experiments to determine the solubility of a compound like lead subacetate.

General Experimental Workflow

The determination of solubility typically follows a standardized workflow to ensure accuracy and reproducibility.

Caption: A generalized workflow for determining the solubility of a chemical compound.

Saturation Shake-Flask Method (Adapted from OECD Guideline 105)

The shake-flask method is a widely used technique for determining the solubility of substances.[3][4]

Objective: To determine the saturation concentration of lead subacetate in a specific solvent at a controlled temperature.

Materials:

-

Lead subacetate (analytical grade)

-

Solvent of interest (e.g., water, ethanol)

-

Erlenmeyer flasks with stoppers

-

Thermostatically controlled shaker or water bath

-

Centrifuge and centrifuge tubes or filtration apparatus (e.g., syringe filters with a pore size of 0.45 µm or less)

-

Analytical balance

-

Apparatus for quantitative analysis of lead (e.g., for gravimetric analysis: evaporating dish, oven; for spectroscopic analysis: Atomic Absorption Spectrometer or Inductively Coupled Plasma Mass Spectrometer)

Procedure:

-

Preliminary Test: To estimate the approximate solubility, add small, incremental amounts of lead subacetate to a known volume of the solvent at the test temperature and shake vigorously after each addition until saturation is observed (i.e., undissolved solid remains). This helps in determining the appropriate amount of substance to use in the definitive test.[5]

-

Definitive Test: a. Add an excess amount of lead subacetate (determined from the preliminary test) to triplicate flasks containing a known volume of the solvent. b. Seal the flasks and place them in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C ± 0.5 °C). c. Agitate the flasks for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with periodic checks (e.g., at 24, 48, and 72 hours) to ensure that the concentration of the solute in the solution has reached a plateau.[3]

-

Phase Separation: a. After equilibrium is reached, allow the flasks to stand in the thermostatic bath for a sufficient time to allow the undissolved solid to settle. b. Separate the saturated solution from the undissolved solid by either centrifugation or filtration. This step should be performed at the same temperature as the equilibration to avoid changes in solubility.

-

Analysis of the Saturated Solution: a. Accurately withdraw a known volume or weight of the clear supernatant. b. Determine the concentration of lead subacetate in the sample using a validated analytical method. For a non-volatile solid like lead subacetate, a gravimetric method is suitable.

Gravimetric Method for Concentration Determination

Procedure:

-

Accurately weigh a clean, dry evaporating dish.

-

Pipette a known volume of the saturated lead subacetate solution into the evaporating dish and weigh it again to determine the mass of the solution.

-

Gently evaporate the solvent in a fume hood, followed by drying the residue in an oven at a suitable temperature (e.g., 105 °C) until a constant weight is achieved.

-

Cool the evaporating dish in a desiccator and weigh it.

-

The difference between the final and initial weights of the evaporating dish gives the mass of the dissolved lead subacetate.

-

The solubility can then be calculated in g/100 mL or g/100 g of the solvent.

Toxicological Signaling Pathways of Lead

Lead is a well-known toxicant that exerts its effects through various molecular mechanisms. The primary mechanisms of lead toxicity involve its ability to mimic calcium ions and induce oxidative stress. While these pathways are generally applicable to lead and its compounds, including lead subacetate, specific quantitative differences in the toxicokinetics and toxicodynamics of lead subacetate may exist.

Interference with Calcium Signaling

Lead's ionic radius and charge are similar to that of calcium (Ca²⁺), allowing it to interfere with numerous calcium-dependent cellular processes.[6]

Caption: Simplified diagram of lead's interference with calcium-mediated cellular signaling.

This interference can lead to:

-

Blocked Calcium Channels: Lead can block the entry of calcium into cells, affecting processes like neurotransmitter release.

-

Inhibition of Calcium Pumps: This leads to an increase in intracellular calcium concentration.

-

Competition with Calcium for Binding Sites: Lead can displace calcium from binding sites on proteins such as calmodulin and protein kinase C (PKC), leading to their improper activation or inhibition.[6]

Induction of Oxidative Stress

Lead exposure can lead to an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive intermediates, resulting in oxidative stress.[7]

Caption: Overview of the pathway leading to oxidative stress induced by lead.

Key events in this pathway include:

-

Generation of ROS: Lead promotes the formation of ROS, such as superoxide radicals, hydrogen peroxide, and hydroxyl radicals.

-

Depletion of Antioxidants: Lead can deplete the cell's primary antioxidant, glutathione (GSH), by binding to its sulfhydryl groups.

-

Inhibition of Antioxidant Enzymes: Lead can inhibit the activity of crucial antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT).

The resulting oxidative stress can cause damage to lipids (lipid peroxidation), proteins, and DNA, ultimately leading to cellular dysfunction and apoptosis.

Conclusion

This technical guide has provided a detailed overview of the solubility of lead subacetate, offering both qualitative and quantitative data for its dissolution in water and organic solvents. The inclusion of data for the closely related lead(II) acetate serves as a valuable reference for researchers. The detailed experimental protocols for solubility determination, based on established methods, provide a practical framework for laboratory investigations. Furthermore, the visualization of the key toxicological pathways of lead highlights the molecular basis of its hazardous nature. This comprehensive information is intended to support the safe and effective use of lead subacetate in a research and development context.

References

- 1. Lead acetate (Pb3(AcO)2(OH)4) | C4H10O8Pb3 | CID 5284406 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Lead(II) acetate - Sciencemadness Wiki [sciencemadness.org]

- 3. researchgate.net [researchgate.net]

- 4. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 5. downloads.regulations.gov [downloads.regulations.gov]

- 6. LEAD SUBACETATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. oecd.org [oecd.org]

In-depth Technical Guide on the Molecular Structure and Bonding of Lead Subacetate

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Technical Guide on the Molecular Structure and Bonding of Lead Subacetate

Introduction

Lead subacetate, also known as basic lead acetate, is an inorganic compound with significant historical and limited contemporary applications. This guide aims to provide an in-depth technical overview of its molecular structure and bonding. However, a comprehensive search of available scientific literature and crystallographic databases has revealed a notable scarcity of detailed structural information for lead subacetate with the chemical formula Pb₃(OH)₄(O₂CCH₃)₂. While the chemical composition is well-established, a definitive single-crystal X-ray diffraction study providing precise bond lengths and angles appears to be unavailable in the public domain.

This guide will therefore summarize the known chemical and physical properties of lead subacetate and, where directly applicable, draw inferences from the well-characterized structure of the related compound, lead(II) acetate. The absence of precise structural data for lead subacetate presents a significant knowledge gap and an opportunity for further research in the field of inorganic chemistry.

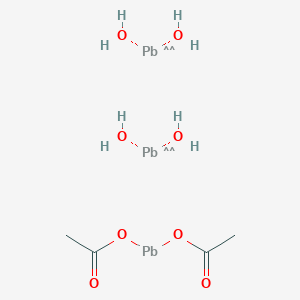

Chemical Identity and Formula

Lead subacetate is a white, dense powder.[1] It is a basic salt, and its chemical formula is consistently reported as:

The compound is also known by several synonyms, including:

Molecular Structure and Bonding: A Postulated Overview

In the absence of a determined crystal structure for lead subacetate, a hypothetical molecular arrangement can be postulated based on its chemical formula and the known coordination chemistry of lead(II). The structure is expected to be a complex ionic and covalent network.

The key components of the structure are:

-

Lead(II) ions (Pb²⁺): Three lead cations are present in the formula unit. Lead(II) typically exhibits a flexible coordination environment, often with a hemi-directed or holo-directed geometry due to the influence of the 6s² lone pair of electrons.

-

Hydroxide ions (OH⁻): Four hydroxide groups are present, which can act as bridging ligands between lead centers, forming Pb-O-Pb linkages.

-

Acetate ions (CH₃COO⁻): Two acetate groups are present. The acetate ion can coordinate to metal centers in various modes, including monodentate, bidentate chelating, and bidentate bridging.

It is plausible that the core of the structure consists of a cluster of lead atoms bridged by hydroxide ions, with the acetate groups coordinated to the lead centers. The overall structure is likely a coordination polymer in the solid state.

Quantitative Data

As a definitive crystal structure of lead subacetate is not available, a table of experimental bond lengths and angles cannot be provided. This section would typically summarize such data from X-ray diffraction studies.

Experimental Protocols

The definitive method for determining the molecular structure of a crystalline solid like lead subacetate is Single-Crystal X-ray Diffraction . The general protocol for such an experiment would involve the following steps:

-

Synthesis and Crystal Growth:

-

Lead subacetate can be synthesized by dissolving lead(II) oxide in a solution of lead(II) acetate.[1]

-

Single crystals suitable for X-ray diffraction would need to be grown from a suitable solvent or by other crystallization techniques.

-

-

Data Collection:

-

A suitable single crystal is mounted on a goniometer in an X-ray diffractometer.

-

The crystal is irradiated with a monochromatic X-ray beam.

-

The diffraction pattern of the X-rays is collected on a detector as the crystal is rotated.

-

-

Structure Solution and Refinement:

-

The positions of the atoms in the unit cell are determined from the diffraction data using computational methods.

-

The structural model is then refined to obtain the best fit to the experimental data, yielding precise atomic coordinates, bond lengths, and bond angles.

-

Visualization of the Postulated Molecular Structure

Due to the lack of precise atomic coordinates, a detailed and accurate visualization of the lead subacetate molecule cannot be generated. A simplified, hypothetical representation of the connectivity is presented below to illustrate the potential arrangement of atoms.

Caption: A hypothetical bonding arrangement in lead subacetate.

Conclusion and Future Outlook

This technical guide has summarized the currently available information on the molecular structure and bonding of lead subacetate. While its chemical formula and basic properties are known, a significant gap exists in our understanding of its precise three-dimensional structure. The lack of a published crystal structure prevents a detailed analysis of its bonding parameters and the generation of accurate molecular visualizations.

The determination of the crystal structure of lead subacetate through single-crystal X-ray diffraction would be a valuable contribution to the field of inorganic chemistry. Such a study would provide crucial insights into the coordination chemistry of lead(II) in the presence of both hydroxide and carboxylate ligands and would be of interest to researchers in materials science and toxicology. We encourage further experimental investigation to elucidate the definitive molecular structure of this compound.

References

- 1. Lead(II) acetate - Sciencemadness Wiki [sciencemadness.org]

- 2. Crystal structure of lead acetate trihydrate | Semantic Scholar [semanticscholar.org]

- 3. Lead(II) acetate - Crystal growing [en.crystalls.info]

- 4. Lead Acetate: Structure, Formula, Properties & Uses Explained [vedantu.com]

- 5. medchemexpress.com [medchemexpress.com]

Unveiling the Many Faces of Lead Subacetate: A Technical Guide to its Historical and Chemical Nomenclature

For researchers, scientists, and professionals in drug development delving into historical and chemical literature, understanding the varied nomenclature for a single compound is paramount. This guide provides an in-depth exploration of the synonyms, chemical identities, and historical preparations of lead subacetate, a compound with a rich and complex history.

A Rose by Any Other Name: Synonyms for Lead Subacetate

Lead subacetate has been known by a multitude of names throughout history, reflecting its widespread use in various contexts, from a medicinal astringent to a clarifying agent in chemical analysis. The following table summarizes the most common synonyms found in historical and chemical texts.

| Common Name/Synonym | Chemical/Systematic Name | Historical Context/Notes |

| Goulard's Extract [1][2] | Solution of Lead Subacetate[3][4][5] | Named after the French surgeon Thomas Goulard who popularized its use as an astringent in the 18th century.[1][2] |

| Basic Lead Acetate [1] | Lead(II) hydroxide acetate | A general chemical term indicating the presence of hydroxide ions in addition to acetate. |

| Vinegar of Saturn [1] | - | An alchemical and early chemical term, alluding to the "sweet" taste of lead salts ("Saturn" being the alchemical name for lead). |

| Liquor Plumbi Subacetatis [3] | Solution of Subacetate of Lead[3][4][6] | The Latin name, commonly used in pharmacopoeias and medical texts of the 19th and early 20th centuries. |

| Eau de Goulard [1] | - | French term for "Goulard's Water," a diluted form of Goulard's Extract. |

| Extract of Saturn [1] | - | Another historical term with alchemical roots. |

| Liquid Acetate of Lead [1] | - | A descriptive name used in older literature. |

| Lead Monosubacetate | - | A less common chemical synonym. |

| Subacetate of Lead | - | A direct translation and common chemical name. |

Chemical Identity and Formulations

The exact chemical composition of what is historically referred to as "lead subacetate" can vary depending on the method of preparation. This variability is reflected in the different chemical formulas attributed to it. Modern chemical databases often provide a more precise picture of the various basic lead acetates.

| Chemical Formula | IUPAC Name | Molar Mass ( g/mol ) | CAS Number |

| Pb(CH₃COO)₂·2Pb(OH)₂ | Bis(acetato)tetrahydroxytrilead | 807.72 | 1335-32-6 |

| Pb₃(OH)₄(O₂CCH₃)₂ | tris(lead(2+));diacetate;tetrahydroxide | 807.72 | 1335-32-6 |

| C₄H₁₀O₈Pb₃ | Lead(2+) hydroxide acetate (3:4:2) | 807.72 | 1335-32-6 |

Historical Experimental Protocols

The preparation of lead subacetate solutions was a common practice in pharmacies and laboratories of the 18th and 19th centuries. The following protocols are based on historical descriptions and represent the methods used during that period. It is important to note that these are not modern, standardized procedures and lack the precision of contemporary experimental designs. Extreme caution is advised due to the high toxicity of lead compounds.

Preparation of Goulard's Extract (Liquor Plumbi Subacetatis)

This method is based on descriptions found in 19th-century pharmaceutical texts.[3][4][5][6]

Objective: To prepare a solution of lead subacetate for use as an astringent lotion.

Materials:

-

Acetate of lead (Lead(II) acetate)

-

Litharge (Lead(II) oxide), in powder form

-

Distilled water

Procedure:

-

Combine 5 ounces of acetate of lead and 3.5 ounces of powdered litharge in a suitable vessel.[6]

-

Add 20 fluid ounces of distilled water.[6]

-

Boil the mixture for half an hour, stirring frequently.[4][6]

-

After boiling, filter the hot solution.

-

Once the filtrate has cooled, add a sufficient quantity of distilled water to bring the final volume to exactly 20 fluid ounces.[6]

-

Store the resulting solution in well-closed vessels to prevent absorption of atmospheric carbon dioxide, which can cause the precipitation of lead carbonate.

Visualizing Chemical and Biological Pathways

To better understand the historical preparation and the biological impact of lead, the following diagrams are provided.

Workflow for the Historical Preparation of Goulard's Extract

This diagram illustrates the steps involved in the 19th-century preparation of the lead subacetate solution known as Goulard's Extract.

Simplified Signaling Pathway of Lead Toxicity

Lead exerts its toxic effects by interfering with various cellular processes, primarily by mimicking essential divalent cations like calcium (Ca²⁺) and zinc (Zn²⁺). This diagram provides a simplified overview of some of the key molecular mechanisms of lead neurotoxicity.

References

An In-depth Technical Guide to the Health and Safety Hazards of Lead Subacetate Exposure in Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the health and safety hazards associated with lead subacetate exposure in a research setting. It is intended to equip laboratory personnel with the critical information necessary to handle this compound safely and mitigate potential risks. The document details the physicochemical properties, toxicokinetics, and toxicodynamics of lead subacetate, summarizes quantitative toxicological data, outlines relevant experimental protocols, and provides visual representations of key toxicological pathways and experimental workflows.

Physicochemical Properties of Lead Subacetate

Lead subacetate, also known as basic lead acetate, is a white, heavy powder.[1] It is soluble in water and its aqueous solutions are alkaline.[2] Upon exposure to air, it absorbs carbon dioxide and becomes less soluble.[2]

| Property | Value | Reference |

| CAS Number | 1335-32-6 | [3] |

| Molecular Formula | C4H10O8Pb3 | [3] |

| Molecular Weight | 807.72 g/mol | [3] |

| Appearance | White, heavy powder | [1] |

| Melting Point | 75°C | [2] |

| Boiling Point | Decomposes at 200°C | [2] |

| Solubility | Soluble in water | [1][2] |

| Stability | Air-sensitive | [1] |

Health and Safety Hazards

Lead subacetate is classified as a hazardous substance with significant health risks. It is a probable human carcinogen and a known reproductive hazard.[3][4] Exposure can occur through inhalation, ingestion, and skin contact.[5]

Acute Exposure: Short-term exposure can cause irritation to the eyes, skin, and respiratory tract.[3] Ingestion may lead to severe digestive tract irritation with symptoms such as abdominal pain, nausea, vomiting, and diarrhea.[5] Acute lead poisoning can also result in muscle weakness, a metallic taste, loss of appetite, insomnia, and dizziness.[5]

Chronic Exposure: Prolonged or repeated exposure to lead subacetate can lead to lead poisoning, also known as plumbism. This condition is characterized by a "lead line" on the gums, headaches, muscle weakness, and mental changes.[5] Chronic exposure can damage the nervous system, kidneys, and hematopoietic system, leading to anemia.[3][4]

Exposure Limits

Regulatory bodies have established permissible exposure limits (PELs) for inorganic lead compounds to protect workers.

| Regulatory Body | Exposure Limit (as Pb) | Details | Reference |

| OSHA (PEL) | 0.05 mg/m³ | 8-hour time-weighted average (TWA) | [3][6] |

| NIOSH (REL) | 0.05 mg/m³ | 10-hour TWA; blood lead should be kept below 0.06 mg/100g | [3] |

| ACGIH (TLV) | 0.05 mg/m³ | 8-hour TWA | [3] |

| NIOSH (IDLH) | 100 mg/m³ | Immediately Dangerous to Life or Health | [7] |

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion

The toxicokinetics of lead compounds have been extensively studied. While specific quantitative data for lead subacetate is limited, the general principles of inorganic lead toxicokinetics are applicable.

Absorption:

-

Inhalation: A primary route of occupational exposure. The absorption of inhaled lead particles depends on their size, with smaller particles being more readily absorbed in the lungs.[8]

-

Ingestion: Gastrointestinal absorption of lead is influenced by age and nutritional status. Children absorb a significantly higher percentage of ingested lead than adults.[9] Fasting and deficiencies in calcium or iron can increase lead absorption.[10]

-

Dermal: Dermal absorption of inorganic lead is generally considered to be low.[10]

Distribution: Once absorbed, lead is distributed throughout the body via the bloodstream, where it is primarily found within red blood cells.[8] It accumulates in both soft tissues (kidneys, liver, brain) and mineralizing tissues (bones and teeth).[9] The vast majority of the body's lead burden is stored in the bones, where it can have a half-life of decades.[10]

Metabolism: Inorganic lead is not metabolized in the traditional sense but rather binds to various biological molecules, including proteins and enzymes.[8]

Excretion: Lead is primarily excreted from the body through the kidneys into the urine and to a lesser extent in the feces.[11]

Toxicodynamics: Mechanisms of Toxicity

The toxicity of lead stems from its ability to mimic and interfere with the function of essential divalent cations, particularly calcium (Ca²⁺), zinc (Zn²⁺), and iron (Fe²⁺).[12][13] This interference disrupts numerous fundamental cellular processes.

Key Molecular Mechanisms

-

Enzyme Inhibition: Lead inhibits several key enzymes by binding to their sulfhydryl groups or displacing essential metal cofactors. A classic example is the inhibition of enzymes in the heme synthesis pathway, such as δ-aminolevulinic acid dehydratase (ALAD), leading to anemia.[14]

-

Oxidative Stress: Lead exposure promotes the generation of reactive oxygen species (ROS), leading to oxidative stress. This can damage cellular components such as lipids, proteins, and DNA.[13]

-

Disruption of Cell Signaling: By mimicking calcium, lead can interfere with calcium-dependent signaling pathways that are crucial for neurotransmission, muscle contraction, and other cellular functions.[14]

-

Neurotoxicity: Lead is a potent neurotoxin, particularly affecting the developing nervous system. It can cross the blood-brain barrier and cause damage to neurons and glial cells, leading to cognitive and behavioral deficits.[12][15] Lead exposure can activate microglia, leading to neuroinflammation and bystander neuronal death via caspase-3 activation.[13] It has also been shown to disrupt the cytoskeleton in nerve cells by activating the RhoA/ROCK signaling pathway.[15]

Mandatory Visualizations

The following diagrams illustrate key toxicological pathways and an experimental workflow for assessing lead subacetate toxicity.

Caption: Diagram of lead-induced oxidative stress and apoptosis.

Caption: Diagram of lead's interference with calcium signaling pathways.

Caption: Experimental workflow for in vitro toxicity assessment.

Experimental Protocols

Detailed methodologies for assessing lead toxicity are crucial for reproducible research. The following are outlines of key experimental protocols that can be adapted for lead subacetate.

In Vivo Acute Oral Toxicity Study (Adaptable from OECD Guideline 425)

-

Objective: To determine the median lethal dose (LD50) of lead subacetate.

-

Test Animals: Typically rats or mice.

-

Procedure:

-

Animals are fasted prior to dosing.

-

A single dose of lead subacetate, dissolved or suspended in a suitable vehicle (e.g., water), is administered by oral gavage.

-

A sequential dosing approach is used, where the outcome of the previously dosed animal determines the dose for the next.

-

Animals are observed for signs of toxicity and mortality for at least 14 days.

-

Body weight is recorded weekly.

-

At the end of the study, a gross necropsy is performed on all animals.

-

-

Data Analysis: The LD50 is calculated using appropriate statistical methods. The oral LD50 for lead acetate in male rats has been reported as 4665 mg/kg.[1][16] A study on the effect of sublethal doses of lead acetate in rats used fractions (1/20, 1/40, and 1/60) of the oral LD50.[17] Another study investigated doses ranging from 4 to 64 mg/kg of lead acetate in rats for 28 days.[18]

In Vitro Cytotoxicity Assay (MTT Assay)

-

Objective: To assess the effect of lead subacetate on cell viability.

-

Cell Lines: Relevant cell lines, such as neuronal (e.g., SH-SY5Y) or glial cells (e.g., C6), should be used.

-

Procedure:

-

Cells are seeded in 96-well plates and allowed to attach overnight.

-

The culture medium is replaced with a medium containing various concentrations of lead subacetate.

-

After a predetermined exposure time (e.g., 24, 48 hours), the medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

-

Viable cells with active mitochondrial dehydrogenases will reduce MTT to formazan, a purple precipitate.

-

After incubation, the formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

-

The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.

-

-

Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells).

Measurement of Lead in Biological Samples (Graphite Furnace Atomic Absorption Spectrometry - GFAAS)

-

Objective: To quantify the concentration of lead in biological matrices such as blood, urine, or tissue.

-

Principle: The sample is introduced into a graphite tube, which is then heated in a programmed sequence to dry, ash, and atomize the sample. The lead atoms in the vapor phase absorb light at a characteristic wavelength, and the amount of light absorbed is proportional to the concentration of lead in the sample.

-

Procedure:

-

Sample Preparation: Blood or urine samples are typically diluted with a matrix modifier. Tissue samples require digestion with acids (e.g., nitric acid) to bring the lead into solution.

-

Instrument Calibration: A series of lead standards of known concentrations are used to create a calibration curve.

-

Sample Analysis: The prepared samples are injected into the graphite furnace, and the absorbance is measured.

-

Quality Control: Certified reference materials should be analyzed to ensure the accuracy and precision of the measurements.

-

-

Data Analysis: The lead concentration in the unknown samples is determined by comparing their absorbance to the calibration curve.

Safety Precautions and Handling

Given the significant hazards of lead subacetate, strict safety protocols must be followed in the laboratory.

-

Engineering Controls: Always handle lead subacetate in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[19]

-

Personal Protective Equipment (PPE):

-

Hygiene Practices:

-

Storage: Store lead subacetate in a tightly closed, properly labeled container in a cool, dry, well-ventilated area, away from incompatible substances such as strong acids and oxidizing agents.[21]

-

Spill and Waste Disposal:

By adhering to the information and protocols outlined in this guide, researchers can minimize the risks associated with lead subacetate exposure and ensure a safe laboratory environment.

References

- 1. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 2. researchgate.net [researchgate.net]

- 3. nj.gov [nj.gov]

- 4. The effect of lead acetate toxicity on experimental male albino rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. sanfordlab.org [sanfordlab.org]

- 7. Lead | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]

- 8. atsdr.cdc.gov [atsdr.cdc.gov]

- 9. dhs.wisconsin.gov [dhs.wisconsin.gov]

- 10. Lead poisoning: case studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Toxicokinetics of Lead - Potential Health Risks to DOD Firing-Range Personnel from Recurrent Lead Exposure - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Pathways – Lead Poisoning [sites.tufts.edu]

- 15. Lead exposure disrupts cytoskeletal arrangement and perturbs glucose metabolism in nerve cells through activation of the RhoA/ROCK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. What is the LD50 of lead? | AAT Bioquest [aatbio.com]

- 17. Effect of lead acetate toxicity on experimental male albino rat - PMC [pmc.ncbi.nlm.nih.gov]

- 18. wvj.science-line.com [wvj.science-line.com]

- 19. ehs.washington.edu [ehs.washington.edu]

- 20. eCFR :: 29 CFR 1910.1025 -- Lead. [ecfr.gov]

- 21. research.arizona.edu [research.arizona.edu]

An In-depth Technical Guide on the Historical Uses of Lead Subacetate as Goulard's Extract

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lead subacetate, historically known as Goulard's Extract, represents a fascinating and cautionary chapter in the history of pharmacology. For over a century, this lead-based astringent was a widely used topical remedy for a variety of inflammatory conditions. This technical guide provides a comprehensive overview of Goulard's Extract, from its historical preparation and therapeutic applications to the eventual understanding of its profound toxicity. This document is intended for researchers, scientists, and drug development professionals interested in the historical context of metallo-drugs, the evolution of toxicology, and the scientific methodologies for analyzing historical medicinal compounds.

Historical Context and Therapeutic Applications

Goulard's Extract, named after the French surgeon Thomas Goulard, was a solution of basic lead acetate, also referred to as subacetate of lead.[1] It was introduced in the 18th century and gained widespread use as a topical astringent and cooling agent.[1] The extract was a primary ingredient in various formulations, most notably "Goulard's Water" (or White Water), a diluted version of the extract, and "Goulard's Cerate," an ointment.[1]

These preparations were commonly applied to treat a range of ailments characterized by inflammation, including:

-

Sprains and bruises

-

Skin inflammations and rashes

-

Burns

-

Ulcers

The perceived therapeutic effects were attributed to the astringent properties of lead subacetate, which caused the constriction of tissues and reduced fluid discharge.

Composition and Chemical Properties

Goulard's Extract is a solution of lead(II) acetate and lead(II) oxide.[2] The reaction between lead acetate and lead oxide in an aqueous solution results in the formation of various basic lead acetates. The primary active component is generally considered to be lead subacetate, with a chemical formula often represented as Pb(CH₃COO)₂·2Pb(OH)₂.[3] The solution is typically a colorless or slightly yellowish liquid with a faintly acetous odor.

Table 1: Chemical and Physical Properties of Lead Subacetate

| Property | Value |

| Chemical Formula | C₄H₁₀O₈Pb₃[3] |

| Molecular Weight | 807.7 g/mol [3] |

| Appearance | White crystalline powder[3] |

| Solubility in Water | Soluble[3] |

| CAS Number | 1335-32-6[1] |

Experimental Protocols

Historical Preparation of Goulard's Extract

Historical pharmacopoeias provide recipes for the preparation of Goulard's Extract. The following is a representative protocol from an 18th-century source:

Materials:

-

Semivitrified oxide of lead (Litharge): 2 pounds

-

Purified vinegar (acetic acid): 1 gallon

Procedure:

-

Combine the semivitrified oxide of lead and purified vinegar in a suitable vessel.

-

Boil the mixture, reducing the volume down to six pints, while constantly stirring.

-

Remove from heat and allow the mixture to stand, permitting the solid impurities (feculencies) to settle.

-

Carefully strain the supernatant liquid to obtain Goulard's Extract.[4]

It is important to note that the exact concentration of lead subacetate in these historical preparations could vary significantly due to inconsistencies in the purity of starting materials and the preparation methods.

Modern Protocol for the Quantitative Analysis of Lead in a Simulated Historical Extract

For researchers aiming to replicate and analyze historical lead-based medicines, modern analytical techniques are essential for accurate quantification. Atomic Absorption Spectroscopy (AAS) is a highly sensitive method for determining lead concentrations.

1. Sample Preparation (Microwave Digestion):

-

Accurately weigh approximately 0.1 g of the simulated extract (or a historical sample, if available) into a Teflon microwave digestion vessel.

-

Add 2 mL of trace metal grade concentrated nitric acid and 1 mL of 30% hydrogen peroxide to the vessel.

-

Seal the vessel and place it in a microwave digestion system.

-

Run a digestion program suitable for dissolving the matrix and bringing the lead into solution.

-

After cooling, quantitatively transfer the digested sample to a volumetric flask and dilute to a known volume with deionized water.

2. Instrumental Analysis by Flame Atomic Absorption Spectroscopy (FAAS):

-

Instrument: Flame Atomic Absorption Spectrophotometer

-

Wavelength: 283.3 nm

-

Slit Width: 0.5 nm

-

Lamp Current: 10 mA

-

Background Correction: Deuterium arc background corrector

-

Flame: Air-acetylene

3. Calibration:

-

Prepare a series of lead standard solutions of known concentrations (e.g., 0, 5, 10, 15, 20 µg/mL) by diluting a certified lead stock solution.

-

Aspirate the standards into the FAAS and measure their absorbance.

-

Construct a calibration curve by plotting absorbance versus concentration.

4. Sample Measurement:

-

Aspirate the prepared sample solution into the FAAS and measure its absorbance in triplicate.

-

If the absorbance is higher than the highest standard, dilute the sample solution quantitatively and re-measure.

5. Calculation:

-

Determine the concentration of lead in the sample solution from the calibration curve.

-

Calculate the original concentration of lead in the historical extract, accounting for all dilutions. The result can be expressed as a weight percentage of lead.

Toxicity and Decline in Use

The widespread use of Goulard's Extract began to decline in the late 19th and early 20th centuries as the understanding of lead's profound toxicity grew. Lead is a cumulative poison that affects multiple organ systems, with no known safe level of exposure.[5]

Table 2: Quantitative Toxicity Data for Lead

| Parameter | Value | Species | Reference |

| Oral LD50 (Lead Acetate) | 4665 mg/kg (male) | Rat | [1] |

| Oral LD50 (Lead Acetate) | 5610 mg/kg (female) | Rat | [1] |

The absorption of lead through the skin from topical applications, particularly on broken or ulcerated skin, posed a significant health risk. Chronic exposure could lead to a range of debilitating and life-threatening conditions.

Table 3: Blood Lead Levels and Associated Health Effects in Humans

| Blood Lead Level (µg/dL) | Associated Health Effects |

| < 5 | No safe level identified; potential for subclinical effects in children. |

| 5 - 10 | Impaired cognitive function and development in children. |

| 10 - 20 | Increased blood pressure, neurological effects. |

| > 40 | Abdominal pain (colic), anemia, nerve damage. |

| > 80 | Severe neurological damage (encephalopathy), kidney damage. |

Mandatory Visualizations

Signaling Pathways of Lead Toxicity

Caption: Key molecular mechanisms of lead toxicity.

Experimental Workflow for Analysis of Lead in a Historical Sample

Caption: Workflow for the analysis of lead in historical samples.

Conclusion

The story of Goulard's Extract serves as a powerful reminder of the importance of rigorous toxicological evaluation in drug development. While initially embraced for its apparent therapeutic benefits, the underlying toxicity of its active ingredient, lead subacetate, led to its eventual and necessary abandonment. For modern researchers, the study of such historical medicines offers valuable insights into the evolution of pharmaceutical science and underscores the critical role of advanced analytical and toxicological methods in ensuring the safety and efficacy of therapeutic agents. The methodologies and data presented in this guide provide a framework for the scientific investigation of historical medicinal compounds, contributing to a deeper understanding of our pharmacological heritage.

References

- 1. A method for the determination of lead in blood by atomic-absorption spectrophotometry - Analyst (RSC Publishing) [pubs.rsc.org]

- 2. Lead Drug Discover Strategies from Natural Medicines Based on Network Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. laballey.com [laballey.com]

- 4. chemimpex.com [chemimpex.com]

- 5. From Hit to Human: The Evolving Science of Drug Discovery - PharmaFeatures [pharmafeatures.com]

A Guide to the Purity Grades of Lead Subacetate for Laboratory Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the various purity grades of lead subacetate available for laboratory use. Understanding the nuances of these grades is critical for ensuring the accuracy, reproducibility, and safety of experimental work, particularly in research and drug development. This document details the specifications of different grades, outlines key experimental protocols for purity assessment, and offers guidance on selecting the appropriate grade for specific applications.

Introduction to Lead Subacetate

Lead subacetate, also known as basic lead acetate, is a white crystalline powder with the approximate chemical formula Pb(CH₃COO)₂·2Pb(OH)₂.[1][2] It is soluble in water and is used in various laboratory applications, most notably as a clarifying agent in sugar analysis and for the detection of certain organic compounds.[2][3] Given the inherent toxicity of lead compounds, understanding the purity and impurity profile of lead subacetate is of paramount importance for both experimental integrity and laboratory safety.[4]

The purity of chemical reagents is categorized into various grades, each with specific limits for impurities. For lead subacetate, the most commonly encountered grades in a laboratory setting are ACS Reagent Grade, Technical Grade, and Industrial Grade.[5][6] The selection of a particular grade is dictated by the sensitivity and requirements of the intended application.

Purity Grades and Specifications

The purity of lead subacetate is primarily defined by the minimum content of basic lead (as PbO) and the maximum allowable limits for various impurities. The American Chemical Society (ACS) sets stringent specifications for its Reagent Grade, which is intended for analytical procedures.[1][7] Technical and Industrial grades have less stringent purity requirements and are suitable for applications where high purity is not critical.[5]

Table 1: Comparative Specifications of Lead Subacetate Purity Grades

| Parameter | ACS Reagent Grade | Technical/Industrial Grade |

| Basic Lead (as PbO) | ≥ 33.0%[3] | Varies, typically lower than ACS Grade |

| Insoluble in Water | ≤ 1.0%[2] | Not typically specified |

| Insoluble in Dilute Acetic Acid | ≤ 0.02%[2] | Not typically specified |

| Chloride (Cl) | ≤ 0.003%[2] | Not typically specified |

| Nitrate and Nitrite (as NO₃) | Passes test (approx. 0.003%)[2] | Not typically specified |

| Copper (Cu) | ≤ 0.002%[2] | Not typically specified |

| Iron (Fe) | ≤ 0.002%[2] | Not typically specified |

| Substances not Precipitated by H₂S | ≤ 0.3%[2] | Not typically specified |

Experimental Protocols for Purity Assessment

The following are detailed methodologies for key experiments used to determine the purity of ACS Reagent Grade lead subacetate. These protocols are based on established analytical methods.[1]

Determination of Basic Lead (as PbO)

This assay is performed by indirect acidimetry.

Principle: A known excess of acetic acid is added to a solution of lead subacetate. The excess acid is then back-titrated with a standardized solution of sodium hydroxide.

Procedure:

-

Accurately weigh approximately 5 g of the lead subacetate sample.

-

Dissolve the sample in 100 mL of carbon dioxide-free water in a 500 mL volumetric flask.

-

Add 50.0 mL of 1 N acetic acid volumetric solution and 100 mL of a carbon dioxide-free 3% solution of sodium oxalate.

-

Mix the solution thoroughly and dilute to the 500 mL mark with carbon dioxide-free water.

-

Allow the precipitate to settle.

-

Decant 100.0 mL of the clear supernatant liquid and titrate with 1 N sodium hydroxide volumetric solution, using 0.15 mL of phenolphthalein as an indicator.

-

The percentage of basic lead is calculated based on the amount of acetic acid consumed.

Test for Insoluble in Dilute Acetic Acid

Principle: This test determines the amount of matter that does not dissolve in a dilute solution of acetic acid.

Procedure:

-

Dissolve 5.0 g of the sample in 100 mL of dilute acetic acid (1:19). Gentle warming may be necessary to achieve complete dissolution.[1]

-

Filter the solution through a tared filtering crucible.

-

Wash the crucible with dilute acetic acid (1:19) until the washings are no longer darkened by hydrogen sulfide.

-

Dry the crucible at 105°C to a constant weight.

-

The weight of the residue represents the amount of insoluble matter.

Analysis of Metallic Impurities

Modern methods for determining trace metallic impurities, such as copper and iron, have shifted from traditional colorimetric tests to more sensitive and accurate instrumental techniques like Inductively Coupled Plasma (ICP) and Atomic Absorption Spectroscopy (AAS).[8][9][10]

General Procedure (using ICP-OES/MS):

-

Sample Preparation: A stock solution of the lead subacetate sample is prepared by dissolving a known weight in a mixture of water and nitric acid.[1]

-

Standard Preparation: A series of calibration standards are prepared containing known concentrations of the metals of interest (e.g., copper, iron).

-

Instrumental Analysis: The sample and standard solutions are introduced into the ICP instrument. The instrument measures the emission or absorption of light at characteristic wavelengths for each metal, allowing for quantification.

-

Data Analysis: The concentration of each metallic impurity in the sample is determined by comparing its signal to the calibration curve generated from the standards.

Selecting the Appropriate Grade of Lead Subacetate

The choice of lead subacetate grade is crucial and depends on the specific requirements of the laboratory application. Using a grade of insufficient purity can lead to inaccurate results and experimental artifacts, while using a high-purity grade for a non-critical application can be unnecessarily expensive. The following decision-making workflow can guide researchers in selecting the most suitable grade.

Caption: Decision workflow for selecting the appropriate lead subacetate grade.

Applications in Research and Drug Development

The primary application of lead subacetate in a research context is as a clarifying agent, particularly in the analysis of natural products and in the food and beverage industry.[2][5]

-

Sugar Analysis: In the analysis of sugar-containing solutions, lead subacetate is used to precipitate impurities such as organic acids, amino acids, and colored compounds that can interfere with polarimetric or chromatographic analysis.[11] For these applications, ACS Reagent Grade is recommended to avoid the introduction of interfering impurities.[7]

-

Phytochemical Screening: Lead subacetate is used in qualitative tests for the presence of certain phytochemicals, such as flavonoids and tannins.[12][13] In these tests, the formation of a precipitate upon the addition of lead subacetate solution indicates a positive result. While high purity is beneficial, a technical grade may suffice for preliminary screening.

-

Organic Synthesis: In some instances, lead subacetate can be used as a reagent or catalyst in organic synthesis.[2] The required purity will depend on the sensitivity of the reaction to impurities.

Conclusion

The selection of the appropriate purity grade of lead subacetate is a critical step in ensuring the reliability and validity of laboratory work. The ACS Reagent Grade offers the highest purity and is suitable for most analytical and research applications. Technical and Industrial grades, while less pure, can be a cost-effective option for less sensitive applications. Researchers and scientists must carefully consider the requirements of their specific experiments when choosing a grade of lead subacetate to maintain data integrity and ensure laboratory safety.

References

- 1. How to Check for Heavy Metal Impurities in Biochemical Reagents [synapse.patsnap.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Heavy Metal Testing: How A Quality Control Lab Can Make Your Products Safer - ACT LAB [act-lab.com]

- 4. agilent.com [agilent.com]

- 5. aschemicaltradingptyltd.com [aschemicaltradingptyltd.com]

- 6. americanelements.com [americanelements.com]

- 7. laballey.com [laballey.com]

- 8. ACS Reagent Chemicals: Replacing Traditional Heavy Metals Testing with Plasma Spectrochemical Techniques [axial.acs.org]

- 9. filab.fr [filab.fr]

- 10. getenviropass.com [getenviropass.com]

- 11. zenodo.org [zenodo.org]

- 12. microbenotes.com [microbenotes.com]

- 13. gsconlinepress.com [gsconlinepress.com]

An In-depth Technical Guide to the Chemical Reactions and Reactivity Profile of Lead Subacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lead subacetate, a basic lead acetate, has historically been utilized in various analytical and industrial processes. This technical guide provides a comprehensive overview of its chemical reactions and reactivity profile. It covers its synthesis, decomposition, and key reactions with inorganic and organic compounds. Detailed experimental protocols for its application in sugar clarification and qualitative analysis are provided. Furthermore, this guide delves into the toxicological aspects of lead subacetate, visualizing its interaction with key cellular signaling pathways. Quantitative data is presented in structured tables for clarity, and experimental workflows and biological pathways are illustrated using Graphviz diagrams.

Chemical Identity and Physical Properties

Lead subacetate is a complex salt with the general formula Pb(CH₃COO)₂·2Pb(OH)₂. It is a white, dense powder that is soluble in water, forming an alkaline solution. It is sensitive to air, readily absorbing carbon dioxide, which can lead to the formation of insoluble lead carbonate.

Table 1: Physical and Chemical Properties of Lead Subacetate

| Property | Value | Reference(s) |

| Chemical Formula | Pb(CH₃COO)₂·2Pb(OH)₂ | [1][2] |

| Molar Mass | ~807.7 g/mol | [2] |

| Appearance | White, dense powder | [1] |

| Solubility | Soluble in water | [1] |

| Solution pH | Alkaline | [1] |

| Air Sensitivity | Absorbs CO₂ from the air | [3] |

Synthesis and Decomposition

Synthesis

Experimental Workflow: General Synthesis of Lead Subacetate

Thermal Decomposition

Thermogravimetric analysis (TGA) of a compound described as "alkaline lead acetate," with a formula corresponding to lead subacetate (Pb(CH₃COO)₂·PbO·H₂O), reveals a multi-stage decomposition process in an oxygen atmosphere. The final decomposition product at 600°C is lead(II) oxide (PbO).

Table 2: Thermal Decomposition Data for Alkaline Lead Acetate

| Temperature Range (°C) | Weight Change | Associated Process | Enthalpy Change (ΔH) (J/g) |

| 185 - 240 | Loss | Decomposition | -147.0 |

| 240 - 350 | Loss | Further Decomposition | - |

| 355 - 460 | Gain | Oxidation of Lead | - |

| 505 - 572 | Loss | Final Decomposition to PbO | - |

Data adapted from a study on "alkaline lead acetate" which closely resembles lead subacetate in composition.

Chemical Reactivity and Reactions

Lead subacetate's reactivity is characterized by its basic nature and the presence of lead(II) ions.

Reaction with Acids

As a basic salt, lead subacetate readily reacts with acids to form the corresponding lead(II) salt and acetic acid. This is a neutralization reaction.

Pb(CH₃COO)₂·2Pb(OH)₂ (s) + 4 HNO₃ (aq) → 3 Pb(NO₃)₂ (aq) + 2 CH₃COOH (aq) + 2 H₂O (l)

Reaction with Hydrogen Sulfide